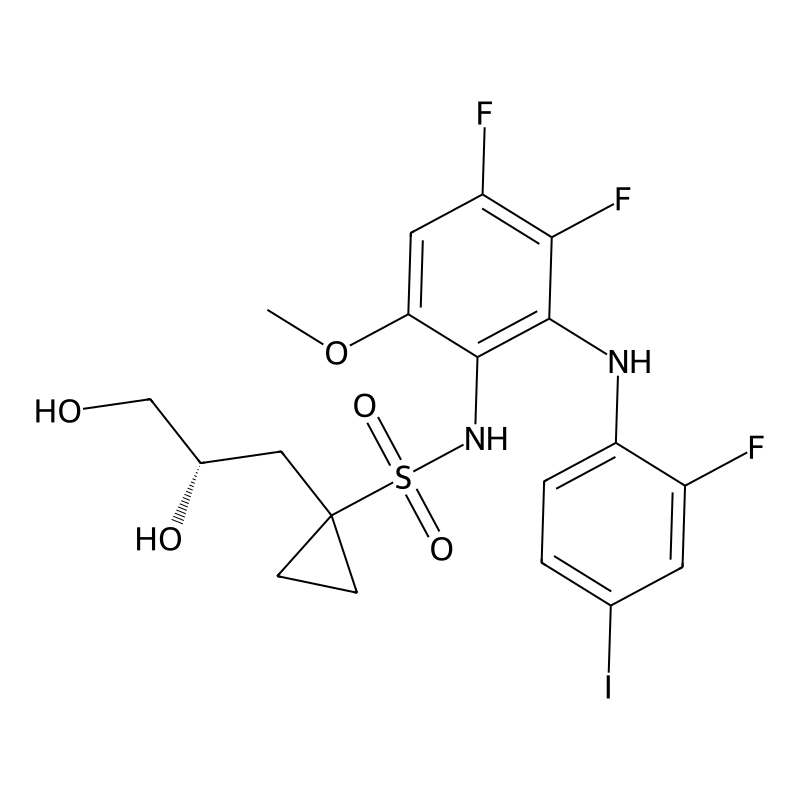

Refametinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Refametinib MEK inhibitor mechanism of action

Mechanism of Action and Key Characteristics

The table below summarizes the core characteristics that define refametinib's mechanism of action.

| Feature | Description |

|---|---|

| Target | MEK1 and MEK2 (Mitogen-activated protein kinase kinases 1 & 2) [1] [2] [3] |

| Inhibition Type | Allosteric, ATP-noncompetitive [2] [3] |

| Selectivity | Highly selective for MEK1/2 over other kinases (>200 tested) [4] |

| Key Molecular Effect | Binds adjacent to ATP site, preventing MEK1/2 from phosphorylating/activating ERK1/2 [2] [3] |

| Downstream Result | Suppression of MAPK pathway signaling, leading to cell cycle arrest & apoptosis [5] [4] |

This mechanism is visually summarized in the following pathway diagram:

This compound allosterically inhibits MEK1/2 in the MAPK pathway.

Preclinical Efficacy and Quantitative Data

Preclinical studies demonstrate this compound's anti-proliferative effects across various cancer cell lines and its synergistic potential in combination therapies.

Single-Agent Activity

The table below shows this compound's anti-proliferative effect (measured as IC₅₀) in a panel of HER2-positive breast cancer cell lines [6].

| Cell Line | PIK3CA Mutation Status | This compound IC₅₀ (nM) |

|---|---|---|

| HCC1954-P | H1047R | 357.3 ± 87.8 |

| BT474-P | K111N | 1245.3 ± 152.0 |

| SKBR3-P | Wild-Type | > 4000 |

Synergistic Combination Therapies

This compound shows enhanced efficacy when combined with other agents. Key synergistic combinations from preclinical research include [6]:

- With PI3K inhibitor Copanlisib: Synergistic inhibition of growth in 4 out of 6 HER2-positive breast cancer cell lines tested (Combination Index at ED75 ranged from 0.39 to 0.75).

- With HER2 inhibitor Lapatinib: Synergistic effect in 3 out of 6 cell lines (Combination Index at ED75 ranged from 0.39 to 0.80).

- With multi-kinase inhibitor Sorafenib: Strong synergy in suppressing proliferation and inhibiting phospho-ERK in hepatocellular carcinoma (HCC) models [4].

Key Experimental Protocols

To evaluate this compound's activity, standard preclinical methodologies were employed.

Cell Proliferation Assay (IC₅₀ Determination)

This protocol measures the concentration of this compound required to inhibit 50% of cell proliferation [4].

- Cell Seeding: Plate cells in 96-well plates and incubate overnight.

- Time Zero Point: Add CellTiter-Glo reagent to one plate to establish a baseline luminescence signal.

- Drug Treatment: The next day, add this compound in serial dilutions to the remaining plates.

- Incubation: Incubate cells with the drug for 72 hours.

- Viability Measurement: Add CellTiter-Glo reagent to measure the luminescent signal, which is proportional to the amount of ATP present and thus the number of viable cells.

- Data Analysis: Normalize data to the time zero and untreated control wells. Use software to fit a dose-response curve and calculate the IC₅₀ value.

Combination Index (CI) Analysis

This protocol quantifies the synergistic effect of this compound with another drug [4].

- Experimental Setup: Plate cells in 384-well plates.

- Combination Treatment: After 24 hours, treat cells with this compound and the companion drug alone and in combination at fixed concentration ratios.

- Dose-Response: For each ratio, create a 7-point dose-response curve.

- Data Calculation: For each combination ratio, calculate the Combination Index (CI) using specialized software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

In Vivo Target Engagement

This protocol assesses whether this compound effectively inhibits its target in a living organism [5].

- Animal Dosing: Administer this compound to mice, for example, via a drinking water formulation.

- Tissue Collection: After a set treatment period, harvest target tissues (e.g., heart, aorta).

- Protein Analysis: Use Western Blot to detect and quantify the levels of total ERK and phosphorylated ERK (pERK) in the tissue lysates.

- Result Interpretation: A significant reduction in the pERK/total ERK ratio in the treated group compared to the control group confirms successful pathway inhibition in vivo.

Clinical Development Context

This compound has been evaluated in clinical trials for various solid tumors, including hepatocellular carcinoma (HCC).

- Combination with Sorafenib in HCC: A phase II trial of this compound combined with sorafenib showed a median time-to-progression of 4.1 months and a partial response rate of 5% [2]. The efficacy was potentially linked to underlying tumor biology; HCC patients with RAS mutations may have a superior clinical response to this combination [2].

- Biomarker Potential: In HER2-positive breast cancer, about 18% of tumors show decreased MAPK signaling after HER2-targeted therapy. This specific adaptation may serve as a predictive biomarker for this compound sensitivity [6] [7].

References

- 1. MEK and the inhibitors: from bench to bedside [jhoonline.biomedcentral.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. MEK1/2 Inhibitors: Molecular Activity and Resistance ... [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric MEK1/2 Inhibitor this compound (BAY 86-9766) in ... [pmc.ncbi.nlm.nih.gov]

- 5. MEK1/2 Inhibition in Murine Heart and Aorta After Oral ... [frontiersin.org]

- 6. A preclinical evaluation of the MEK inhibitor this compound ... - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A preclinical evaluation of the MEK inhibitor this compound in ... [oncotarget.com]

Experimental Protocols for Assessing MEK1/2 Inhibition

A robust method for evaluating MEK1/2 inhibitor engagement involves measuring the phosphorylation status of downstream ERK1/2. The following protocol, adapted from a 2022 study, details this process using peripheral blood mononuclear cells (PBMCs).

Objective: To assess the target engagement and efficacy of a MEK1/2 inhibitor (like Refametinib) by measuring the levels of phosphorylated ERK1/2 (pERK1/2) under baseline and stimulated conditions [1].

Workflow Overview:

Materials and Equipment:

- Biological Material: Whole blood from human donors [1].

- Key Reagents: MEK1/2 inhibitor (e.g., this compound), Phorbol Myristate Acetate (PMA) for stimulation, cell culture medium, lysis buffer, antibodies for pERK1/2 and total ERK1/2 [1].

- Equipment: Centrifuge, cell culture incubator (37°C, 5% CO₂), equipment for protein quantification (e.g., Western blot or electrochemiluminescence plate reader) [1].

Detailed Procedure:

- PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation and maintain them in autologous plasma to preserve an in vivo-like condition [1].

- Inhibitor Treatment: Aliquot the PBMCs and treat them with either a vehicle control or the MEK inhibitor (this compound) at the desired concentration [1].

- Pathway Stimulation: Stimulate the cells with PMA. PMA potently activates the RAF/MEK/ERK pathway. In inhibitor-treated cells, MEK1/2 inhibition will block this activation, keeping pERK levels low. In control cells, PMA will induce high MEK1/2 activation and a strong increase in pERK1/2 [1].

- Cell Lysis and Protein Preparation: Lyse the cells after stimulation to extract total protein [1].

- pERK1/2 Quantification: Determine the levels of phosphorylated ERK1/2 and total ERK1/2 using an appropriate method like Western blot or a quantitative immunoassay (e.g., ELISA or electrochemiluminescence) [1].

- Data Analysis: Calculate the ratio of pERK to total ERK. Successful MEK inhibition is confirmed by a significantly lower pERK/ERK ratio in the inhibitor-treated group compared to the stimulated control, even after PMA challenge [1].

Preclinical & Clinical Evidence

This compound has been evaluated in various preclinical models and clinical trials, demonstrating its potential therapeutic value.

Preclinical Efficacy: Studies show this compound inhibits growth in cancer cell lines, including those with the B-RAF V600E mutation. In vivo, it inhibits tumor growth in xenograft models of human melanoma, colon cancer, and pancreatic cancer [2]. Synergistic effects have been observed when this compound is combined with other agents:

- With Sorafenib: Synergistically inhibits tumor growth in hepatocellular carcinoma (HCC) models [2] [3].

- With Erlotinib: Synergistically induces apoptosis in pancreatic cancer cell lines [2].

- In HER2+ Breast Cancer: Showed anti-proliferative effects in certain HER2-positive cell lines, including some with acquired resistance to trastuzumab or lapatinib. Combination with the PI3K inhibitor copanlisib was synergistic in most cell lines tested [4].

Clinical Trial Data: this compound has been investigated in clinical trials, primarily for HCC.

- Monotherapy: A phase I trial showed it was well tolerated in patients with advanced solid tumors, including HCC [3].

- Combination with Sorafenib: A phase II trial in HCC patients reported a median time-to-progression of 4.1 months and a partial response rate of 5%. The study noted that dose modifications due to adverse events may have limited efficacy [5] [3]. Research suggests patients with RAS-mutated HCC may have a better clinical response to this combination [3].

Therapeutic Context of MEK Inhibition

To better understand this compound's position, the table below compares it with other MEK inhibitors.

| Inhibitor Name | Status | Key Approved Indications(s) | Key Mechanism Notes |

|---|---|---|---|

| This compound | Investigational [6] [5] [3] | N/A | Allosteric MEK1/2 inhibitor [3] |

| Trametinib | Approved [6] | Melanoma (with BRAF V600 mutation) [6] | Allosteric MEK1/2 inhibitor [6] |

| Selumetinib | Approved [6] | Pediatric neurofibromatosis type 1 (NF1) [6] | Allosteric MEK1/2 inhibitor [6] |

| Binimetinib | Approved [6] | Melanoma [6] | Allosteric MEK1/2 inhibitor [6] |

| Cobimetinib | Approved [6] | Melanoma (with BRAF inhibitor) [6] | Allosteric MEK1/2 inhibitor [6] |

The MAPK pathway and this compound's mechanism are illustrated below:

References

- 1. Establishment of a novel method to assess MEK1/2 inhibition ... [pmc.ncbi.nlm.nih.gov]

- 2. Read independent reviews on the this compound from STEMCELL... [selectscience.net]

- 3. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 4. A preclinical evaluation of the MEK inhibitor this compound ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (BAY-869766) [hemonc.org]

- 6. What are the therapeutic candidates targeting MEK ? 1 [synapse.patsnap.com]

BAY 86-9766 preclinical studies cancer models

Drug Profile: BAY 86-9766 (Refametinib)

BAY 86-9766, known as this compound, is a potent, selective, and allosteric inhibitor of MEK1 and MEK2 (mitogen-activated extracellular signal-regulated kinase) within the MAPK (RAS/RAF/MEK/ERK) signaling pathway [1]. Its high selectivity for MEK1/2 was confirmed in a broad panel of over 200 kinases, where only MEK1/2 were significantly inhibited [1]. This targeted action makes it a candidate for investigating combination therapies in cancers with dysregulated MAPK signaling.

Preclinical Cancer Models and Efficacy Data

Preclinical studies have evaluated this compound across various cancer models, both as a single agent and in combination with other targeted therapies. The table below summarizes the quantitative efficacy data from key studies.

| Cancer Type | Model System | Combination Agent | Key Findings | IC₅₀ / Efficacy Values | Synergy Assessment |

|---|---|---|---|---|---|

| Hepatocellular Carcinoma (HCC) [1] | Multiple HCC cell lines (in vitro) | Sorafenib (multikinase inhibitor) | Potent antiproliferative activity; strong synergy in suppressing proliferation and pERK. | IC₅₀ values: 33 to 762 nM (monotherapy). | Synergy shown via combination index isobologram analysis [1]. |

| Orthotopic/Subcutaneous models (Hep3B, Huh-7, Hepa129, MH3924A) | Sorafenib | Prolonged survival; reduced tumor growth, ascites, and serum alpha-fetoprotein; inhibited ERK phosphorylation and microvessel density. | Significant survival prolongation vs. control (p-values not stated) [1]. | Synergistic effects on survival and tumor growth in multiple models [1]. | |

| HER2-Positive Gastric Cancer [2] | Gastric cancer cell lines (NCI-N87, OE19, ESO26) | Copanlisib (PI3K inhibitor) and/or Lapatinib/Trastuzumab (HER2 inhibitors) | Anti-proliferative effect; combination with copanlisib significantly improved growth inhibition. | IC₅₀ for Copanlisib: 23.4 - 93.8 nM across cell lines [2]. | Lapatinib + Copanlisib was synergistic (ED₅₀: 0.83-0.88) in ESO26 and OE19 cells [2]. |

| Gastric cancer cell lines (NCI-N87, ESO26, OE19) | This compound (MEK1/2 inhibitor) | Anti-proliferative effect as a single agent. | Data presented graphically, specific IC₅₀ not fully quantified in text [2]. | Additive/synergistic effects observed in combinations with anti-HER2 therapies [2]. |

Detailed Experimental Protocols

The methodologies from these preclinical studies can serve as a reference for designing experiments with this compound.

Cell Proliferation Assay (HCC Study) [1]

- Objective: To determine the antiproliferative potential of this compound alone and in combination with sorafenib.

- Cell Lines: Various HCC cell lines.

- Procedure:

- Seed cells in 96-well plates and incubate overnight.

- Add serially diluted test compounds (concentration range: 300 pM to 10 µM) 24 hours after seeding.

- Incubate for 72 hours.

- Measure cell viability using CellTiter-Glo luminescent assay, which quantifies ATP as a marker of metabolically active cells.

- Calculate the percentage change in cell growth normalized to time-zero and untreated controls.

- Determine the half-maximal inhibitory concentration (IC₅₀) using a four-parameter fit with appropriate software (e.g., MTS Software).

Analysis of Drug Combination Effects [1]

- Objective: To evaluate whether the combination of this compound and sorafenib is synergistic, additive, or antagonistic.

- Method: Combination Index (CI) Isobologram Analysis as described by Chou [1].

- Procedure:

- Plate cells in 384-well plates.

- After 24 hours, treat with:

- This compound alone (D1)

- Sorafenib alone (D2)

- Combinations at fixed ratios (e.g., 0.9:0.1, 0.7:0.3, 0.5:0.5, 0.3:0.7, 0.1:0.9 of D1:D2).

- Generate seven-point concentration-response curves for each condition.

- Calculate the Combination Index (CI) using the formula: ( CI = \frac{D_1}{(D_x)_1} + \frac{D_2}{(D_x)_2} ) where (Dx)1 and (Dx)2 are the doses of each drug alone required to produce x% effect, and D1 and D2 are the doses in combination that produce the same effect.

- Interpretation: CI < 1 indicates synergy; CI = 1 indicates additivity; CI > 1 indicates antagonism.

In Vivo Efficacy and Mode of Action (MoA) Studies [1]

- Objective: To evaluate the antitumor activity and mechanistic effects of this compound in animal models.

- Models Used: Orthotopic and subcutaneous xenograft (human) and allograft (murine/rat) models of HCC.

- Key Outcome Measures:

- Primary: Overall animal survival.

- Secondary: Tumor growth inhibition, reduction in ascites formation, serum alpha-fetoprotein levels.

- MoA Analysis:

- Immunohistochemistry (IHC) or Western Blot analysis of tumor tissues for phospho-ERK (pERK) to assess pathway inhibition.

- IHC for markers of tumor cell proliferation (e.g., Ki-67) and microvessel density (e.g., CD31) to assess anti-angiogenic effects.

MAPK Pathway and this compound's Mechanism

The following diagram illustrates the MAPK signaling pathway and the points of inhibition by this compound and combination drugs like sorafenib.

Figure 1: BAY 86-9766 inhibits the MAPK pathway at the MEK level. Combining it with Sorafenib, which acts upstream, enhances pathway suppression [1] [2].

Conclusion and Research Implications

- Synergistic Combinations: this compound shows significant synergy with sorafenib in HCC and with PI3K/HER2 inhibitors in gastric cancer, providing a rationale for dual-pathway targeting [1] [2].

- Relevant Models: Using immunocompetent allograft and orthotopic models that mimic the tumor microenvironment can provide more translatable data [1].

References

- 1. Allosteric MEK1/2 Inhibitor this compound (BAY 86-9766) in Combination with Sorafenib Exhibits Antitumor Activity in Preclinical Murine and Rat Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the PI3K and MAPK pathways to improve response ... [translational-medicine.biomedcentral.com]

Cellular Activity & Mechanism of Action

In cellular environments, Refametinib inhibits the phosphorylation of ERK1/2, the direct downstream effectors of MEK. The diagram below illustrates the RAF-MEK-ERK signaling pathway and this compound's mechanism of action.

This compound allosterically inhibits MEK, preventing ERK phosphorylation and downstream signaling.

This inhibition translates into potent anti-proliferative activity, particularly in cancer cell lines with mutations that hyperactivate the MAPK pathway, such as those with the BRAF V600E mutation [1]. The cellular IC50 (GI50) for growth inhibition in sensitive BRAF-mutant lines typically ranges from 67 to 89 nM in anchorage-dependent conditions [1].

Key Experimental Contexts and Protocols

The biological effect of this compound is context-dependent. The table below shows its anti-proliferative activity across different cancer cell lines.

| Cell Line / Context | Proliferation IC50 (nM) | Notes |

|---|---|---|

| HCC1954 (Breast Cancer) | 357 ± 88 [2] | HER2-positive, PIK3CA mutant (H1047R) [2]. |

| BT474 (Breast Cancer) | 1245 ± 152 [2] | HER2-positive, PIK3CA mutant (K111N) [2]. |

| SKBR3 (Breast Cancer) | >4000 [2] | HER2-positive, PIK3CA wild-type; largely insensitive [2]. |

| Various HCC Models | 33 - 762 [3] | Range of sensitivity across different hepatocellular carcinoma cell lines [3]. |

A common and robust method for determining the anti-proliferative IC50 of this compound is the 72-hour CellTiter-Glo Luminescent Cell Viability Assay [3] [2]. The typical workflow is as follows:

- Cell Plating: Plate cells in 96-well plates and allow them to adhere overnight.

- Compound Treatment: On the next day, add this compound to the culture medium. The compound is typically tested in a serial dilution across a concentration range (e.g., from 300 pM to 10 µM) to generate a dose-response curve [3].

- Incubation: Incubate the treated cells for 72 hours.

- Viability Measurement: Add CellTiter-Glo reagent to the wells. This reagent lyses the cells and produces a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of metabolically active (viable) cells.

- Data Analysis: Measure the luminescent signal on a plate reader. The percentage of cell growth inhibition is calculated by normalizing the data to untreated control cells (100% growth) and a time-zero measurement (0% growth). The IC50 value is then determined using a four-parameter curve fit [3] [2].

Research and Clinical Perspective

This compound has been evaluated in clinical trials for various solid tumors, including hepatocellular carcinoma (HCC), both as a monotherapy and in combination with other agents like sorafenib [4]. The combination with sorafenib showed synergistic effects in preclinical HCC models by simultaneously inhibiting the MAPK pathway at two points (RAF and MEK) and blocking parallel pro-survival pathways [3] [4].

References

- 1. This compound (BAY 869766) | MEK1/MEK2 Inhibitor [medchemexpress.com]

- 2. A preclinical evaluation of the MEK inhibitor this compound ... - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric MEK1/2 Inhibitor this compound (BAY 86-9766) in ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Refametinib pharmacokinetics and metabolism

Pharmacokinetic Profile of Refametinib

The table below summarizes the key pharmacokinetic parameters of this compound, primarily derived from a phase I clinical study where it was administered in combination with sorafenib [1] [2].

| Parameter | Value / Characterization |

|---|---|

| Administration | Oral [1] |

| Absorption | Readily absorbed; exhibits near-dose proportionality [1] [2] |

| Plasma Half-life | ~16 hours (at the MTD of 50 mg twice daily) [1] [2] |

| Accumulation | Less than 2-fold after multiple dosing [1] [2] |

| Metabolite Identified | M17 (Plasma levels were measured, but activity not detailed) [1] |

| Key Metabolic Enzymes | Information from search results is insufficient |

| Route of Elimination | Information from search results is insufficient |

| Protein Binding | Information from search results is insufficient |

Mechanism of Action and Signaling Pathway

This compound (also known as RDEA119 or BAY 86-9766) is a small-molecule, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated ERK kinase) [1] [3]. It is non-ATP competitive and highly selective [3].

MEK is a critical component within the RAS/RAF/MEK/ERK pathway (often called the MAPK pathway), which is frequently dysregulated in human cancers and controls cellular proliferation, survival, and differentiation [1] [3] [4]. The following diagram illustrates the signaling pathway and this compound's role within it.

Key Clinical Evidence and Experimental Data

The primary evidence for this compound's pharmacokinetics and pharmacodynamics comes from a phase I dose-escalation and expansion study (NCT00785226) [1].

- Study Design & Dosing: This open-label study aimed to determine the Maximum Tolerated Dose (MTD) of this compound combined with sorafenib. Patients received this compound twice daily for 28-day cycles, with doses escalated from 5 mg to 50 mg, combined with sorafenib (200 mg to 400 mg twice daily). The established MTD was This compound 50 mg twice daily + Sorafenib 400 mg twice daily [1].

- Safety & Tolerability: The most common treatment-related toxicities were diarrhea and fatigue. The combination was generally well-tolerated [1] [2].

- Pharmacodynamic Confirmation: Tumor biopsies at the MTD showed that the combination was associated with significantly reduced phosphorylation of ERK (a direct downstream target of MEK) in 5 out of 6 patients. The greatest reductions were observed in tumors with KRAS or BRAF mutations, confirming target engagement in the pathway [1].

- Efficacy Signal: In this early-stage trial, the combination stabilized the disease in approximately half of the patients. One patient with colorectal cancer achieved a partial response lasting approximately one year at the MTD [1].

Development Status and Context

It is important for researchers to note that, despite the promising early-phase data, the clinical development of this compound for several indications has been discontinued [5]. This includes its development for liver cancer (in 2022) and biliary cancer [5]. This information is crucial for understanding the compound's current status in the drug development pipeline.

Knowledge Gaps and Future Research

As the tables indicate, there are significant gaps in the publicly available scientific literature regarding the detailed metabolic fate and elimination pathways of this compound. Future research or data disclosure could focus on:

- Identifying the specific cytochrome P450 (CYP) enzymes and other enzymes involved in its metabolism.

- Characterizing the activity of its primary metabolite, M17.

- Quantifying the routes of excretion (e.g., fecal vs. renal).

References

- 1. A Phase I Study of the Safety, Pharmacokinetics , and... [pmc.ncbi.nlm.nih.gov]

- 2. A Phase I Study of the Safety, Pharmacokinetics ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Hepatocellular carcinoma: signaling pathways and ... [nature.com]

- 5. - AdisInsight this compound [adisinsight.springer.com]

RAS-RAF-MEK-ERK Pathway and Experimental Workflow

To understand Refametinib's mechanism and the experimental procedures in the study, please refer to the following diagrams.

Diagram 1: this compound inhibits the RAS-RAF-MEK-ERK-MAPK pathway, which is involved in cell proliferation and survival. The experimental workflow for testing the HPBCD-based drinking water formulation is also shown. [1] [2]

Summary of Key Experimental Findings

The study provided clear quantitative outcomes for stability, pharmacokinetics, pharmacodynamics, and toxicity, summarized in the table below.

| Parameter | Finding | Experimental Context |

|---|---|---|

| Formulation Stability | No significant degradation after 7 days | Condition: Protected from UV/visible light [1] |

| Pharmacokinetics | Dose: 50 mg/kg/day Plasma Level: >1.2 µg/mL (active level achieved) [1] | | | Pharmacodynamics | Dose: 50 mg/kg/day Effect: Significant reduction in pERK/total ERK protein levels [1] | Tissues Analyzed: Murine myocardial and aortic tissue [1] | | Toxicity / Mortality | High mortality rate observed [1] | Dose Group: 75 mg/kg/day Reported Deaths: n=5 [1] |

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments conducted in the study.

HPBCD-Based Drinking Water Formulation

- Preparation: this compound was formulated using 2-hydroxypropyl-beta-cyclodextrin (HPBCD) to enhance its water solubility, creating a stable solution for administration in drinking water [1].

- Stability Monitoring: A selective UHPLC-UV method was developed and used to confirm that the this compound-HPBCD solution showed no significant degradation over a 7-day period when the drinking water bottles were protected from UV/visible light [1].

In Vivo Administration and Sampling

- Animals: 16-week-old male wild-type C57Bl/6J mice [1].

- Dosing Groups:

- Group 1: Regular drinking water (control).

- Group 2: this compound at 50 mg/kg/day.

- Group 3: this compound at 75 mg/kg/day.

- Duration: Treatment was administered for 7 days via drinking water ad libitum [1].

- Sample Collection:

- Plasma: Collected for measuring this compound concentration.

- Tissues: Aortic and myocardial tissues were harvested for Western blot analysis.

Pharmacodynamic (PD) Assessment

- Target Measurement: The phosphorylation of ERK1/2 (pERK) was used as the key PD marker to confirm MEK inhibition [1].

- Technique: Western blot analysis was performed on protein extracts from the heart and aorta.

- Quantification: pERK levels were normalized to total ERK protein, and the pERK/total ERK ratio was calculated. A significant reduction in this ratio in treated mice compared to untreated controls confirmed successful target engagement [1].

Key Considerations for Protocol Implementation

- Dose Selection: The 50 mg/kg/day dose achieved active plasma levels and significant target inhibition with a better safety profile. The 75 mg/kg/day dose was associated with significant mortality and should be avoided [1].

- Critical Step: Protecting the drug solution from UV/visible light is essential for maintaining stability over the administration period [1].

- Advantage: This method refines animal experimentation by eliminating the stress and potential injury associated with repeated oral gavage, aligning with the 3Rs principle [1].

References

Refametinib orphan drug status designation

Refametinib Development Status Overview

The table below summarizes the key details regarding this compound's status.

| Aspect | Status and Details |

|---|---|

| Overall Status | Investigational [1] [2]. |

| FDA Orphan Drug Status | Not designated. No official record found in FDA database for this compound. |

| Clinical Trial Focus | Studied in hepatocellular carcinoma (HCC), both as monotherapy and in combination with sorafenib [3] [2]. Also investigated in HER2-positive breast cancer (preclinical) and other solid tumors [4] [2]. |

| Key Mechanism of Action | Selective, allosteric, non-ATP competitive inhibitor of MEK1 and MEK2 kinases [1] [2]. |

Mechanism of Action and Signaling Pathway

This compound is a potent and highly selective allosteric inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway (RAS-RAF-MEK-ERK) [5] [2]. This pathway is crucial for regulating cell proliferation, survival, and differentiation, and is frequently dysregulated in human cancers [6] [7].

The following diagram illustrates the MAPK signaling pathway and shows where this compound acts:

Figure 1: The MAPK signaling pathway and this compound's site of action.

Preclinical Evidence and Experimental Data

Preclinical studies have demonstrated this compound's potential, particularly in combination therapies.

In Vitro Cell Proliferation Assay (HCC Models)

- Objective: To evaluate the antiproliferative effect of this compound on hepatocellular carcinoma (HCC) cell lines [3].

- Methodology:

- HCC cell lines were plated in 96-well plates and incubated.

- After 24 hours, this compound was added in serial dilutions.

- Cells were incubated with the compound for 72 hours.

- Cell viability was measured using a luminescence-based assay (CellTiter-Glo).

- The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve [3].

- Key Findings: this compound exhibited potent antiproliferative activity across multiple HCC cell lines, with IC₅₀ values ranging from 33 to 762 nM [3].

In Vivo Efficacy Study (Xenograft Models)

- Objective: To assess the antitumor activity of this compound in animal models [3].

- Methodology:

- HCC cells were implanted subcutaneously or orthotopically into immunocompromised mice.

- Mice were treated with this compound orally.

- Key endpoints included survival analysis, tumor volume measurement, and assessment of serum biomarkers like alpha-fetoprotein [3].

- Key Findings: this compound monotherapy prolonged survival and reduced tumor growth and serum biomarkers in several HCC xenograft models [3].

Analysis of Combination Effects

- Objective: To evaluate the synergistic effects of this compound with other agents, such as the multi-kinase inhibitor sorafenib [3].

- Methodology:

- Cells were treated with this compound, sorafenib, or combinations at different ratios.

- After 72 hours, cell proliferation was measured.

- Combination index (CI) values were calculated using the method of Chou and Talalay; a CI < 1 indicates synergy [3].

- Key Findings: The combination of this compound and sorafenib was strongly synergistic in suppressing tumor cell proliferation and inhibiting phosphorylation of ERK in HCC cell lines [3].

Clinical Trial Findings and Potential Biomarkers

Clinical development of this compound has focused on specific cancer types, with research suggesting potential biomarkers for response.

The table below summarizes key clinical findings for this compound:

| Condition / Trial | Combination | Key Findings |

|---|---|---|

| Advanced Solid Tumors [2] | This compound Monotherapy | Well-tolerated; most common toxicities were rash and diarrhea. Tumor biopsies confirmed target engagement (inhibition of pERK). |

| Hepatocellular Carcinoma (HCC) [2] | This compound + Sorafenib | Phase II trial showed a median time-to-progression of 4.1 months and a partial response rate of 5%. Dose modifications due to adverse events may have limited efficacy. |

| HER2-Positive Breast Cancer [4] | This compound + Copanlisib (PI3Ki) or Lapatinib | Preclinical data showed synergistic growth inhibition in 4/6 and 3/6 cell lines tested, suggesting a potential combination strategy. |

- Potential Biomarker in HER2+ Breast Cancer: Research indicates that in a subset of HER2-positive breast cancers, HER2 inhibition directly downregulates the MEK/MAPK pathway but not AKT signaling. This specific signaling dynamic was identified in about 18% of patient tumors and may serve as a biomarker for predicting sensitivity to this compound [4].

- Potential Biomarker in HCC: Evidence suggests that HCC patients with RAS mutations may have a superior clinical response to the combination of this compound and sorafenib compared to those with wild-type RAS [2].

Future Research Directions

Future development of this compound will likely focus on several key areas:

- Rational Combination Therapies: Continued exploration of this compound with other targeted agents (e.g., PI3K inhibitors), immunotherapies, or standard chemotherapy to overcome resistance and improve efficacy [5].

- Biomarker-Driven Patient Selection: Further validation of potential biomarkers, such as RAS mutation status or specific pathway activation profiles, to identify patient populations most likely to benefit from treatment [4] [2].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Allosteric MEK1/2 Inhibitor this compound (BAY 86-9766) in ... [pmc.ncbi.nlm.nih.gov]

- 4. A preclinical evaluation of the MEK inhibitor this compound in ... [oncotarget.com]

- 5. Synergistic inhibition of MEK and reciprocal feedback ... [cancerbiomed.org]

- 6. Pan-RAS inhibitors and polo-like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Current Development Status of MEK Inhibitors [mdpi.com]

Comprehensive Application Notes and Protocols: Alternative Oral Administration of Refametinib via HPBCD-Based Drinking Water Formulation

Introduction and Background

Refametinib (also known as RDEA119 or BAY 86-9766) is a potent, highly selective, allosteric inhibitor of MEK1 and MEK2 kinases, key components of the RAS-RAF-MEK-ERK-MAPK signaling pathway. This pathway is clinically significant in various pathological conditions, including multiple human tumors, aortic aneurysms, atherosclerosis, and cardiomyopathy. The therapeutic potential of this compound has been demonstrated in phase II clinical trials for oncology and in preclinical models for cardiovascular conditions, particularly in attenuating aortic root growth in murine models of Marfan syndrome. Traditional administration in preclinical studies involves oral gavage delivery, which presents significant challenges including labor intensity, induction of animal stress, potential for injury, and confounding of experimental results. These limitations necessitate the development of alternative administration methods that reduce animal manipulation while maintaining therapeutic efficacy [1] [2].

The MAPK signaling pathway represents a crucial intracellular signaling cascade that regulates fundamental cellular processes including apoptosis, cell cycle progression, metabolism, differentiation, and proliferation. Upregulation or constitutive activation of this pathway, whether through gain-of-function mutations in oncogenes or hyperactivation of upstream pathways, has been implicated in numerous disease states. The development of a refined administration method for this compound addresses both scientific and ethical considerations by providing a stress-free alternative that aligns with the 3Rs principle (Replacement, Reduction, and Refinement) in animal research. This application note details the development, validation, and implementation of a novel drinking water formulation of this compound that offers a viable alternative to oral gavage for long-term studies [1].

Development of HPBCD-Based Drinking Water Formulation

Formulation Rationale and Composition

The development of an alternative administration method for this compound focused on addressing the compound's inherent water insolubility, which previously necessitated the use of oral gavage with specialized vehicles such as 2-hydroxypropyl-beta-cyclodextrin (HPBCD) and cremophor EL in saline. The novel formulation leverages the complexation capacity of HPBCD to enhance the aqueous solubility of this compound, thereby enabling its administration via drinking water. This approach represents a significant advancement in preclinical dosing strategies as it eliminates the need for physical restraint and repeated animal manipulation associated with oral gavage, thereby reducing stress-induced experimental variables [1].

The drinking water formulation consists of this compound complexed with HPBCD in purified water. The specific ratio of this compound to HPBCD was optimized to achieve sufficient solubility while maintaining stability in aqueous solution. The formulation requires protection from light using amber drinking bottles or foil wrapping to prevent photodegradation of the active compound. This simple yet effective formulation strategy allows for precise dosing based on measured water consumption and animal body weight, ensuring consistent delivery of the target daily dosage without the peaks and troughs associated with intermittent dosing methods [1] [2].

Comparative Formulation Strategies

Table 1: Comparison of this compound Formulation Approaches

| Formulation Characteristic | Traditional Oral Gavage | HPBCD Drinking Water | Research-Grade Formulations |

|---|---|---|---|

| Solubility Approach | HPBCD and/or cremophor EL in saline | HPBCD in drinking water | DMSO stock solutions followed by dilution in various vehicles |

| Administration Method | Twice-daily oral gavage | Ad libitum in drinking water | Oral gavage or other routes |

| Stress Induction | High due to restraint and manipulation | Minimal | Variable depending on administration method |

| Labor Requirements | High (skilled technical staff) | Low (routine monitoring) | High for preparation and administration |

| Stability Considerations | Prepared immediately before administration | Stable for 7 days when protected from light | Variable depending on formulation |

Alternative formulation approaches documented in commercial and research settings include the use of DMSO stock solutions (100 mg/mL) that can be further diluted in various vehicles for in vivo studies. Research-grade formulations often employ suspension agents such as carboxymethyl cellulose sodium salt (CMC-Na) or surfactant-based systems containing PEG300 and Tween 80. One validated research formulation consists of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O, achieving a concentration of 5 mg/mL (8.74 mM). Another approach utilizes oil-based vehicles such as 5% DMSO in corn oil at 0.71 mg/mL (1.24 mM). However, these alternative formulations still typically require oral gavage for administration and do not address the fundamental issues of animal stress and labor intensity [3] [4].

Stability and Analytical Method Development

UHPLC-UV Analytical Method

A selective analytical method was developed using ultra-high performance liquid chromatography with UV detection (UHPLC-UV) to assess the stability profile of this compound in the HPBCD-based drinking water formulation. This method was specifically designed and validated to accurately quantify this compound concentrations in the formulation throughout the use period. The chromatographic conditions were optimized to achieve baseline separation of this compound from potential degradation products, ensuring specificity and reliability of the stability assessment. The method demonstrated appropriate linearity, accuracy, and precision across the relevant concentration range for quality control purposes [1].

The stability-indicating capability of the UHPLC-UV method was confirmed through forced degradation studies, which established that degradation products formed under various stress conditions did not interfere with the quantification of this compound. This validation step was critical to ensure that the method could accurately monitor this compound concentration in the presence of potential decomposition products that might form during the in-use period. The development of this robust analytical method was essential for establishing the shelf-life and use-period of the drinking water formulation under practical laboratory conditions [1].

Stability Assessment Results

Table 2: Stability and Pharmacokinetic Parameters of this compound Formulations

| Parameter | HPBCD Drinking Water Formulation | Research-Grade Formulations |

|---|---|---|

| In-Use Stability | No significant degradation over 7 days (protected from light) | Variable; typically prepared fresh |

| Light Sensitivity | High (requires UV/visible light protection) | Documented light sensitivity |

| Plasma Concentration (50 mg/kg/day) | >1.2 µg/mL (active levels achieved) | Concentration-dependent |

| Plasma Concentration (75 mg/kg/day) | Dose-dependent increase | Not applicable |

| pERK/ERK Inhibition | Significant reduction in aortic and myocardial tissue | Demonstrated in tumor models |

| Toxic Dose Threshold | High mortality at 75 mg/kg/day | Dose-dependent toxicity observed |

Stability studies conducted under real-world conditions demonstrated that the HPBCD-based drinking water formulation maintained This compound stability with no significant degradation over a 7-day period when drinking bottles were protected from UV/visible light. This finding was significant as it established that the formulation could be prepared weekly, reducing the labor burden associated with daily preparation. The identification of light sensitivity as a critical factor in formulation stability informed the practical requirement for light-protected drinking bottles, which can be achieved through the use of amber glass or plastic containers, or by wrapping clear bottles with light-blocking materials [1] [2].

The quantitative stability data gathered using the UHPLC-UV method provided confidence in the consistency of dosing throughout the use period. This aspect is particularly important for long-term studies where maintenance of steady-state drug levels is critical for interpreting pharmacological outcomes. The demonstrated stability of the formulation also supports its potential application in large-scale studies where logistical considerations make daily preparation impractical. These stability characteristics represent a significant advantage over traditional dosing methods that require fresh preparation for each administration [1].

In Vivo Validation and Experimental Outcomes

Pharmacokinetic Profile

The pharmacokinetic properties of the HPBCD-based drinking water formulation were evaluated in 16-week-old male wild-type C57Bl/6J mice. Animals received either 50 mg/kg/day (n=10) or 75 mg/kg/day (n=7) of this compound via the drinking water formulation for 7 days. The study demonstrated a dose-dependent increase in this compound plasma levels, with active plasma concentrations (>1.2 µg/mL) achieved even at the lower dose of 50 mg/kg/day. This finding confirmed that the drinking water administration method could achieve therapeutically relevant plasma levels, a critical requirement for its use in efficacy studies [1] [2].

An important observation from the pharmacokinetic assessment was the mortality rate of 5 animals in the higher dose group (75 mg/kg/day), indicating a narrow therapeutic window and the importance of careful dose selection. This finding highlighted the necessity for dose optimization studies when implementing this administration method in new research contexts. The achievement of consistent active plasma levels with the 50 mg/kg/day dose supported the utility of this method for long-term studies, particularly those investigating chronic conditions such as aortic aneurysm development or cardiomyopathy [1].

Pharmacodynamic Effects

The inhibitory activity of this compound delivered via the drinking water formulation was confirmed through assessment of phosphorylated ERK (pERK) to total ERK protein levels in both myocardial and aortic tissue. Mice receiving a daily dose of 50 mg/kg/day this compound demonstrated a significant reduction in pERK/total ERK ratios compared to untreated controls (n=4/group). This pharmacodynamic evidence confirmed that the drinking water administration method achieved effective pathway inhibition in target tissues, validating its utility for investigating MEK-ERK pathway-dependent disease processes [1] [2].

The demonstration of target engagement in cardiovascular tissues was particularly relevant for research applications in aortic aneurysm and cardiomyopathy models. The consistent inhibition of ERK phosphorylation across tissue types indicated adequate tissue penetration and sustained pathway modulation achieved through the drinking water administration method. These pharmacodynamic outcomes, coupled with the pharmacokinetic data, provided comprehensive validation of the HPBCD-based drinking water formulation as an effective alternative to oral gavage for preclinical studies of this compound [1].

Experimental Protocols

Formulation Preparation Protocol

Materials Required: this compound (CAS 923032-37-5), 2-hydroxypropyl-beta-cyclodextrin (HPBCD), purified water, amber drinking bottles or light-blocking materials, analytical balance, magnetic stirrer or mixer [1] [4].

Step 1: Solution Preparation

- Prepare a 10% (w/v) HPBCD solution in purified water by dissolving 10 g of HPBCD in 100 mL of water with continuous mixing until completely dissolved.

- Add the calculated amount of this compound to achieve the target concentration based on the estimated daily water consumption (typically 3-5 mL per mouse per day) and desired daily dose (50 mg/kg/day) [1].

Step 2: Mixing and Complexation

- Mix the solution continuously for 2-4 hours at room temperature to ensure complete complexation of this compound with HPBCD.

- Protect the solution from light throughout the preparation and administration process using amber containers or light-blocking wraps [1].

Step 3: Quality Control

- Verify the concentration of the prepared solution using the UHPLC-UV method if available.

- Record the preparation date and time, and use the formulation within the validated 7-day stability period [1].

Stability Testing Protocol

Materials Required: UHPLC system with UV detector, C18 reverse-phase column, methanol or acetonitrile (UHPLC grade), formic acid, water (UHPLC grade), volumetric flasks, amber vials [1].

Step 1: Sample Preparation

- Prepare fresh calibration standards of this compound in the HPBCD solution at concentrations ranging from 10 µg/mL to 100 µg/mL.

- Collect samples from the drinking water formulation immediately after preparation (T=0) and at 24-hour intervals for 7 days.

- Store samples in amber vials at 4°C until analysis to prevent additional degradation [1].

Step 2: UHPLC-UV Analysis

- Inject 10 µL of each sample onto the UHPLC system equipped with a C18 column (2.1 × 100 mm, 1.7 µm particle size).

- Use a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with a gradient elution: 0-2 min 5% B, 2-8 min 5-95% B, 8-10 min 95% B, 10-12 min 95-5% B.

- Set the flow rate to 0.4 mL/min and column temperature to 40°C.

- Monitor this compound at a wavelength of 260 nm [1].

Step 3: Data Analysis

- Calculate the peak area of this compound in each sample and compare to the calibration curve to determine concentration.

- Plot concentration versus time to determine degradation rate.

- The formulation is considered stable if ≥90% of the initial this compound concentration remains after 7 days [1].

Animal Administration and Monitoring Protocol

Animals and Housing: 16-week-old male C57Bl/6J mice, group housing with standard environmental conditions, and ad libitum access to food and the medicated water formulation [1].

Step 1: Dose Calculation

- Calculate the required this compound concentration in drinking water based on the target daily dose (50 mg/kg/day), average animal weight, and expected daily water consumption (typically 3-5 mL per mouse).

- Example: For 30 g mice consuming 4 mL water daily targeting 50 mg/kg/day: Concentration = (50 mg/kg × 0.03 kg) / 0.004 L = 375 mg/L [1].

Step 2: Administration

- Provide the HPBCD-based this compound formulation as the sole source of drinking water.

- Use amber drinking bottles or wrap clear bottles with aluminum foil to protect from light.

- Record water consumption daily and animal weight twice weekly to monitor tolerance [1].

Step 3: Monitoring and Endpoint Assessment

- Monitor animals daily for signs of toxicity including weight loss, reduced activity, or abnormal appearance.

- For pharmacokinetic studies: Collect blood samples at appropriate time points via approved methods, separate plasma, and analyze this compound concentration using LC-MS/MS.

- For pharmacodynamic studies: Harvest tissues (aorta, heart), homogenize in RIPA buffer with protease and phosphatase inhibitors, and analyze pERK and total ERK levels by western blotting [1].

Implementation Guidelines and Conclusion

Practical Considerations for Research Implementation

The successful implementation of the HPBCD-based drinking water formulation for this compound administration requires attention to several practical considerations. First, the light sensitivity of this compound necessitates consistent use of light-protected drinking bottles throughout the administration period. Second, dose selection should be carefully considered based on the specific research objectives, with 50 mg/kg/day demonstrating efficacy with acceptable toxicity in murine studies. Researchers should conduct pilot studies to confirm appropriate dosing in their specific model systems, particularly when using genetically modified animals that may have altered water consumption patterns [1] [2].

Formulation consistency should be monitored through regular measurement of water consumption to ensure accurate dose delivery. Animals with significantly altered drinking behavior due to experimental conditions or genotype may require adjustment of formulation concentration to maintain target dosing. The stability limitations (7-day maximum use period) require scheduled weekly preparation of fresh formulation, which should be incorporated into study planning. For long-term chronic studies, this administration method significantly reduces the cumulative stress compared to daily oral gavage, potentially improving the validity of experimental outcomes particularly in stress-sensitive research models [1].

Conclusion

The development and validation of a HPBCD-based drinking water formulation for this compound administration represents a significant advancement in preclinical research methodology. This approach effectively addresses the limitations of oral gavage by reducing animal stress, minimizing injury risk, and decreasing labor requirements while maintaining therapeutic drug levels and target pathway inhibition. The comprehensive validation including stability assessment, pharmacokinetic profiling, and demonstration of pharmacodynamic activity in target tissues provides researchers with a robust alternative administration method for investigating MEK-ERK pathway modulation in disease models [1] [2].

This refined administration method aligns with the 3Rs principle in animal research and offers particular utility in long-term studies where repeated stress from traditional administration methods may confound experimental results. The detailed protocols provided in this application note enable researchers to confidently implement this alternative administration method in their investigation of this compound across a spectrum of disease models, particularly in cardiovascular research and oncology. Future directions may include further optimization of formulation approaches and exploration of this administration strategy with other MEK inhibitors [1].

Graphical Experimental Workflow

MAPK Signaling Pathway and Mechanism of Action

References

- 1. MEK1/2 Inhibition in Murine Heart and Aorta After Oral ... [pmc.ncbi.nlm.nih.gov]

- 2. MEK1/2 Inhibition in Murine Heart and Aorta After Oral ... Administration [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (RDEA119) | MEK inhibitor | Mechanism [selleckchem.com]

- 4. | CAS:923032-37-5 | MEK... | Manufacturer BioCrick this compound [biocrick.com]

Application Note: Refametinib and Sorafenib in Unresectable HCC

1. Introduction Hepatocellular carcinoma (HCC) represents a significant unmet medical need, particularly in its advanced stages. Sorafenib, a multi-kinase inhibitor, has been a standard of care for unresectable HCC. Refametinib (BAY 86-9766) is a potent, selective, allosteric inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK (MAPK) signaling pathway [1] [2]. Preclinical models demonstrated that the combination of this compound and sorafenib has synergistic antitumor activity, providing a strong rationale for clinical evaluation [1].

2. Mechanism of Action The combination operates through a dual-mechanism attack on oncogenic signaling:

- Sorafenib inhibits multiple receptor tyrosine kinases (VEGFR, PDGFR) and serine/threonine kinases (RAF-1, B-RAF), targeting tumor angiogenesis and proliferation [1].

- This compound selectively inhibits MEK1/2, downstream effectors in the MAPK pathway, blocking cellular proliferation signals [2].

Preclinically, this combination was shown to inhibit the feedback upregulation of MEK phosphorylation that can occur with sorafenib monotherapy, leading to enhanced suppression of tumor growth and increased apoptosis [1].

The following diagram illustrates the signaling pathway and drug targets:

3. Clinical Trial Efficacy Data A phase II, single-arm study (NCT01204177) evaluated the efficacy and safety of this compound plus sorafenib in 95 enrolled Asian patients with unresectable HCC; 70 patients received study treatment [3] [4]. The key efficacy outcomes are summarized below.

Table 1: Efficacy Outcomes from the Phase II Trial (NCT01204177)

| Endpoint | Result | Notes |

|---|---|---|

| Disease Control Rate (DCR) | 44.8% (n=58) | Primary efficacy endpoint [3]. |

| Median Overall Survival (OS) | 290 days (approx. 9.5 months) | Based on n=70 patients [3]. |

| Median Time to Progression (TTP) | 122 days (approx. 4.1 months) | [3]. |

| Overall Survival in RAS-mutated patients | 12.7 months | Suggested synergistic effect; from a separate analysis [5]. |

4. Safety and Tolerability Profile The combination therapy was associated with significant toxicity, requiring dose modifications in almost all patients [3]. The most frequent drug-related adverse events (AEs) are listed below.

Table 2: Common Drug-Related Adverse Events [3]

| Adverse Event | Frequency |

|---|---|

| Diarrhea | Very Common |

| Rash | Very Common |

| Aspartate Aminotransferase (AST) Elevation | Very Common |

| Vomiting | Very Common |

| Nausea | Very Common |

Dosing and Management: The trial started with a lead-in dose (this compound 50 mg twice daily + sorafenib 200 mg/400 mg twice daily) with potential escalation to sorafenib 400 mg twice daily from cycle 2. However, frequent grade 3 AEs necessitated dose reductions or interruptions in the majority of patients, which may have limited the overall treatment effect [3].

5. Biomarker Analysis A key finding from the study was the correlation between RAS mutation status and treatment response.

- Patients with RAS mutations were among the best clinical responders and showed a longer median overall survival [3] [5].

- Patients with wild-type RAS were predominantly poor responders [3]. This suggests that prospective genotyping of RAS mutations, potentially via circulating tumor DNA, could be a feasible strategy to identify the patient population most likely to benefit from this combination [5].

Experimental Protocols

1. Preclinical Assessment of Combination Effect (In Vitro)

Objective: To evaluate the synergistic antiproliferative effect of this compound and sorafenib on HCC cell lines [1].

Materials:

- HCC cell lines (e.g., Huh-7, Hep3B, HepG2).

- This compound and sorafenib stock solutions.

- 96-well or 384-well tissue culture plates.

- CellTiter-Glo Luminescent Cell Viability Assay kit.

Methodology:

- Cell Plating: Plate cells in 96-well or 384-well plates and incubate overnight.

- Compound Treatment:

- Prepare serial dilutions of this compound (D1) and sorafenib (D2) alone and in combination at fixed ratios (e.g., 0.9:0.1, 0.5:0.5, 0.1:0.9).

- Add compounds to the wells 24 hours after cell seeding.

- Incubation: Incubate the plates for 72 hours.

- Viability Readout: Add CellTiter-Glo reagent to measure ATP levels as a surrogate for cell viability using a luminescence plate reader.

- Data Analysis:

- Calculate the half-maximal inhibitory concentration (IC50) for each drug alone using a four-parameter logistic fit.

- Analyze combination effects using the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [1].

2. Protocol for RAS Mutation Analysis from Circulating Tumor DNA (ctDNA)

Objective: To non-invasively identify patients with HCC who have RAS mutations for potential enrichment in clinical trials [5].

Materials:

- Patient plasma samples.

- Blood collection tubes (e.g., EDTA or cell-free DNA blood tubes).

- Commercial cell-free DNA extraction kit.

- Droplet Digital PCR (ddPCR) or Next-Generation Sequencing (NGS) platform for mutation detection.

- Assays designed for common RAS (NRAS, KRAS) hotspots.

Methodology:

- Plasma Separation: Collect peripheral blood and centrifuge to separate plasma within 2-4 hours of collection.

- cfDNA Extraction: Isolate cell-free DNA (cfDNA) from plasma using a commercial kit. Quantify and assess DNA quality.

- Mutation Detection:

- Use a highly sensitive method like ddPCR. Partition each sample into thousands of droplets along with primers and probes for wild-type and mutant RAS alleles.

- Amplify the target sequences via PCR.

- Data Analysis:

- Analyze the droplets to determine the fraction of mutant RAS alleles in the total cfDNA.

- Define a positive result based on a pre-specified variant allele frequency threshold.

Conclusion and Future Directions

The combination of this compound and sorafenib demonstrated modest antitumor activity in patients with unresectable HCC, but its clinical utility was limited by a challenging safety profile requiring extensive dose modifications [3]. The most promising finding was the identification of RAS mutations as a potential predictive biomarker for response [3] [5]. Future development of this or similar MEK-inhibitor combinations would likely require:

- Patient stratification based on RAS status.

- Optimized dosing schedules to improve tolerability.

- Exploration in the context of newer standard-of-care therapies, such as immune checkpoint inhibitors.

References

- 1. Allosteric MEK1/2 Inhibitor this compound (BAY 86-9766) in ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. A phase II study of the efficacy and safety ... [pubmed.ncbi.nlm.nih.gov]

- 4. A phase II study of the efficacy and safety ... [pure.johnshopkins.edu]

- 5. Outperform Combination in Therapies ... Sorafenib Hepatocellular [targetedonc.com]

Refametinib gemcitabine phase I/II study protocol

Study Overview & Key Findings

This phase I/II, open-label, multicenter study (NCT Number: Available on clinicaltrials.bayer.com under ID 14905) evaluated refametinib combined with gemcitabine in patients with locally advanced or metastatic pancreatic cancer [1] [2].

- Objective: Determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), and assess the safety and efficacy of the combination [1] [3] [2].

- Rationale: Activating KRAS mutations occur in up to 90% of pancreatic cancers. This compound is a potent, selective allosteric inhibitor of MEK1/2, a key component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which is frequently dysregulated in cancer [1] [4] [5].

- Key Result: The combination was well-tolerated and showed a promising objective response rate (ORR) of 23% and a disease control rate (DCR) of 73%. Outcomes were notably better in patients without detectable KRAS mutations in circulating tumor DNA (ctDNA) [1] [3].

Efficacy & Safety Profile

The tables below summarize the key efficacy and safety results from the study.

Table 1: Efficacy Outcomes (Phase II) [1] [3]

| Parameter | All Patients (n=90) | KRAS Mutant (ctDNA) | KRAS Wild-Type (ctDNA) |

|---|---|---|---|

| Objective Response Rate (ORR) | 23% | 28% | 48% |

| Disease Control Rate (DCR) | 73% | 69% | 81% |

| Median Progression-Free Survival (PFS) | Information missing | 5.3 months | 8.8 months |

| Median Overall Survival (OS) | Information missing | 6.6 months | 18.2 months |

Table 2: Common Treatment-Emergent Toxicities [1] [3] This list includes adverse events observed during the study.

| Toxicity | Frequency |

|---|---|

| Thrombocytopenia | Common |

| Fatigue | Common |

| Anemia | Common |

| Edema | Common |

| Rash | Common (known effect of MEK inhibitors [5]) |

| Diarrhea | Common (known effect of MEK inhibitors [5]) |

Detailed Experimental Protocol

This section provides the methodological details for the clinical trial.

Study Design

- Phase: I/II, open-label, single-arm [2].

- Primary Endpoints:

- Secondary Endpoints: Duration of response, disease control rate, time to progression, progression-free survival, overall survival, safety, and tolerability [2].

Patient Population

- Key Inclusion Criteria: Patients with locally advanced, unresectable, or metastatic pancreatic cancer [2].

- Sample Size: 90 patients overall received treatment [1] [3].

Dosing and Schedule

- Phase I (Dose Escalation): Investigated this compound at 20, 30, and 50 mg twice daily in combination with a fixed dose of gemcitabine (1000 mg/m²) [1] [2].

- Recommended Phase II Dose: The MTD and RP2D was established as This compound 50 mg twice daily continuously + gemcitabine 1000 mg/m² administered on days 1, 8, and 15 of a 28-day cycle [1] [3].

Assessments and Analyses

- Tumor Assessments: Conducted at screening and then every 8 weeks using RECIST 1.1 guidelines [2].

- Pharmacokinetics (PK): Plasma levels of this compound and gemcitabine were analyzed. The study concluded there was no pharmacokinetic interaction between the two drugs [1] [3].

- Biomarker Analysis: KRAS mutational status was determined from circulating tumor DNA (ctDNA) [1] [3].

Mechanism of Action & Pathway

This compound targets the MAPK signaling pathway, a key driver in many cancers, particularly those with KRAS mutations. The following diagram illustrates the pathway and the drug's site of action.

Discussion & Application Notes

- Clinical Implications: The combination of this compound and gemcitabine demonstrated a manageable safety profile and clinically meaningful efficacy, especially in a subset of patients with pancreatic cancer [1] [3].

- Biomarker Strategy: The trend toward improved outcomes in patients without detectable KRAS mutations in ctDNA is a critical finding. It suggests that KRAS status could serve as a predictive biomarker for patient selection in future studies, highlighting the importance of incorporating biomarker analysis into clinical trial design [1] [3].

- Protocol Note: The established RP2D and schedule (this compound 50 mg BID with gemcitabine 1000 mg/m² on Days 1, 8, 15 of a 28-day cycle) provides a validated regimen for future clinical investigations in this setting [1].

References

- 1. / Phase of I (BAY 86-9766) in Combination with... II Study this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Pancreatic Neoplasms | Study 14905 [clinicaltrials.bayer.com]

- 3. / Phase of I (BAY 86-9766) in Combination with... II Study this compound [link.springer.com]

- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

Comprehensive Application Notes: UHPLC-UV Quantification of Refametinib in Plasma for Preclinical Research

Introduction to Refametinib and the MAPK Pathway

This compound (also known as RDEA119 or BAY 86-9766) is a highly selective, potent, allosteric inhibitor of MEK1/2 enzymes within the RAS-RAF-MEK-ERK-MAPK signaling pathway. This pathway regulates critical cellular processes including proliferation, differentiation, survival, and apoptosis, with its constitutive activation observed in numerous human tumors, aortic aneurysms, atherosclerosis, and cardiomyopathy. This compound has demonstrated antitumor activity in phase II clinical trials and has shown efficacy in attenuating aortic root growth in murine models of Marfan syndrome. The therapeutic monitoring of this compound plasma concentrations is essential for establishing pharmacokinetic-pharmacodynamic relationships and optimizing dosing regimens in both preclinical and clinical settings.

The development of reliable bioanalytical methods for this compound quantification is particularly important given its narrow therapeutic index, as evidenced by a relatively high mortality rate observed in murine studies at higher doses (75 mg/kg/day). A robust analytical method allows researchers to precisely monitor drug exposure levels, potentially mitigating toxic effects while maintaining therapeutic efficacy. The UHPLC-UV technique offers an optimal balance of sensitivity, specificity, and accessibility for this compound quantification in biological matrices, making it particularly suitable for preclinical research settings where more expensive LC-MS/MS instrumentation may not be readily available.

Analytical Methodology Development

Chromatographic Conditions

The UHPLC-UV method for this compound quantification employs specific chromatographic conditions optimized for peak resolution, sensitivity, and analysis time. Based on the research by [1], the method utilizes:

- Column: Reverse-phase C18 column maintained at stable temperature

- Mobile Phase: Optimized gradient or isocratic mixture of acetonitrile and water with modified pH

- Flow Rate: Typically 0.9-1.0 mL/min for optimal backpressure and separation efficiency

- Detection: UV detection at wavelength maximizing this compound absorbance

- Injection Volume: 50 μL for balancing sensitivity and column longevity

- Run Time: Approximately 7 minutes per sample to enable high-throughput analysis

The method development considered various factors affecting chromatographic performance, including organic modifier selection, buffer composition, pH adjustment, and gradient profile. The finalized conditions provide adequate separation of this compound from potential endogenous interferences present in plasma matrices while maintaining reasonable analysis time for processing large sample batches typical in pharmacokinetic studies.

Sample Preparation Procedure

Proper sample preparation is critical for reliable this compound quantification. The optimized protein precipitation extraction protocol follows these steps:

- Aliquot 40-50 μL of plasma sample into a microcentrifuge tube

- Add internal standard solution (12.5 μL of appropriate concentration) if used

- Vortex mix briefly (10-15 seconds) to ensure proper mixing

- Add protein precipitation solvent (1 mL of ethyl acetate or acetonitrile)

- Vortex vigorously for 2 minutes to ensure complete protein precipitation

- Centrifuge at 4,000 rpm for 5 minutes at 4°C to compact precipitate

- Transfer organic supernatant to a clean tube, avoiding the protein pellet

- Evaporate to dryness under vacuum or nitrogen stream at 60°C

- Reconstitute residue with 100 μL of mobile phase

- Vortex for 2 minutes to ensure complete dissolution

- Transfer to autosampler vials for UHPLC-UV analysis

This sample preparation procedure effectively removes interfering proteins and phospholipids while maintaining adequate recovery of this compound from the plasma matrix. The use of internal standard correction helps control for variability in extraction efficiency and injection volume.

Method Validation Characteristics

Performance Parameters

The UHPLC-UV method for this compound quantification was comprehensively validated according to regulatory guidelines for bioanalytical methods [1] [2]. The key validation parameters are summarized in the table below:

Table 1: Validation Parameters for this compound UHPLC-UV Quantification in Plasma

| Validation Parameter | Performance Characteristics | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.1-40 μg/mL | R² > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 μg/mL | Signal-to-noise ≥5, precision <20% |

| Precision (Intra-day) | <10% RSD | Meeting regulatory guidelines |

| Precision (Inter-day) | <13% RSD | Meeting regulatory guidelines |

| Accuracy | 85%-115% of nominal values | Within predefined range |

| Extraction Recovery | Consistent and reproducible | Not explicitly specified |

| Selectivity | No interference from plasma components | Peak purity established |

| Stability | 7 days at -20°C or -80°C | Within ±15% of nominal |

Stability Assessment

Stability evaluation is a critical component of method validation, particularly for preclinical studies involving long-term storage of samples. The this compound stability assessment included:

- Short-term temperature stability: Evaluation of bench-top stability at room temperature

- Freeze-thaw stability: Assessment after multiple freeze-thaw cycles (-20°C or -80°C)

- Long-term storage stability: Determination of optimal storage conditions and duration

- Processed sample stability: Evaluation of autosampler stability for extracted samples

- Stock solution stability: Monitoring of reference standard integrity under storage conditions

The stability evaluation followed regulatory guidelines, with samples considered stable if the mean concentration deviated within ±15% of nominal values. Based on similar stability concerns noted for other compounds [2], direct analysis of this compound plasma samples after collection or maximum storage for one week at -20°C or -80°C is recommended to ensure accurate quantification.

Pharmacokinetic and Pharmacodynamic Application

Murine Pharmacokinetic Data

The validated UHPLC-UV method was successfully applied to characterize the pharmacokinetic profile of this compound in wild-type C57Bl/6J mice following administration via drinking water. Key pharmacokinetic parameters obtained are summarized below:

Table 2: Pharmacokinetic Parameters of this compound in Murine Plasma Following Oral Administration via Drinking Water

| Dose Group | Plasma Concentration | Achieved Active Levels | Mortality Rate | Sample Size (n) |

|---|---|---|---|---|

| 50 mg/kg/day | Therapeutic concentrations detected | >1.2 μg/mL (active levels) | No significant mortality | 10 |

| 75 mg/kg/day | Dose-dependent increase | Above active levels | Relatively high (n=5) | 7 |

The study demonstrated that active plasma concentrations (>1.2 μg/mL) were achieved even at the lower dose of 50 mg/kg/day, confirming the suitability of the drinking water administration method as a valid alternative to oral gavage. The dose-dependent increase in plasma concentrations highlighted the importance of therapeutic drug monitoring to avoid potential toxicities associated with elevated this compound exposure.

Pharmacodynamic Biomarker Assessment

The pharmacodynamic effects of this compound were evaluated through measurement of phosphorylated ERK (pERK) to total ERK protein ratios in myocardial and aortic tissues following 7 days of treatment. Researchers observed:

- Significant reduction in pERK/total ERK protein levels compared to untreated mice

- Effective pathway inhibition in both aortic and myocardial tissue at 50 mg/kg/day dose

- Consistent target engagement confirming MEK inhibition despite alternative administration route

- Tissue-specific variability in pathway inhibition magnitude

This pharmacodynamic assessment confirmed the functional activity of this compound delivered via the drinking water method and validated the biological significance of the plasma concentrations measured by the UHPLC-UV method.

Protocol Implementation and Troubleshooting

Detailed Experimental Workflow

The complete experimental workflow for this compound quantification and efficacy assessment encompasses multiple stages from sample collection to data interpretation, as illustrated in the following diagram:

Critical Implementation Considerations

Successful implementation of the this compound UHPLC-UV quantification method requires attention to several critical factors:

Sample Storage Stability: Plasma samples should be analyzed immediately after collection or stored at -20°C or -80°C for maximum one week to prevent degradation [2]. Repeated freeze-thaw cycles should be avoided.

Drinking Water Formulation: For drinking water administration, this compound should be prepared using 2-hydroxypropyl-beta-cyclodextrin (HPBCD) as a solubility enhancer, with drinking bottles protected from UV/visible light to prevent drug degradation [1].

Matrix Effects: Although UV detection is less susceptible to ion suppression/enhancement than MS-based methods, evaluation of matrix effects using lots from different individuals is recommended.

System Suitability: Prior to each analysis batch, system suitability tests should be performed to verify chromatographic performance, including retention time stability, peak symmetry, and sensitivity.

Troubleshooting Guide

Common technical issues and recommended solutions:

Poor Peak Shape: Adjust mobile phase pH or consider using alternative buffering systems; ensure column temperature is properly controlled.

Decreased Sensitivity: Check UV lamp lifetime; evaluate detector cell for contamination; confirm extraction efficiency hasn't changed.

Retention Time Shifts: Stabilize mobile phase composition and column temperature; check for column degradation.

High Background Noise: Use high-purity solvents and reagents; ensure proper sample cleanup to remove interfering matrix components.

Conclusion

The UHPLC-UV method presented herein provides a robust, sensitive, and accessible approach for quantifying this compound in plasma matrices, enabling reliable pharmacokinetic characterization in preclinical studies. The method validation data confirm its suitability for measuring this compound across therapeutically relevant concentrations, while the application to murine models demonstrates its utility in establishing exposure-response relationships.

The successful implementation of this analytical method supports the refinement of animal dosing techniques through the drinking water administration approach, aligning with the 3Rs principle (replacement, reduction, refinement) in animal research by minimizing stress associated with oral gavage. Furthermore, the correlation between plasma concentrations and pharmacodynamic effects on MAPK pathway inhibition strengthens the understanding of this compound's mechanism of action and supports its continued investigation for conditions involving aberrant MAPK signaling.

References

Comprehensive Application Notes and Protocols: Analysis of pERK/total ERK Ratio in Murine Tissue Following Refametinib Administration

Introduction to Refametinib and pERK/total ERK Ratio Analysis

This compound (also known as RDEA119 or BAY 86-9766) is a highly selective, potent, allosteric inhibitor of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK-MAPK signaling pathway. This pathway is ubiquitously involved in regulating crucial cellular processes including proliferation, differentiation, survival, and apoptosis, with constitutive activation observed in numerous human tumors, aortic aneurysms, atherosclerosis, and cardiomyopathy [1]. The pERK/total ERK ratio serves as a critical pharmacodynamic biomarker for assessing MEK inhibition efficacy, as it directly reflects the downstream signaling activity of the pathway. This compound has demonstrated potent antitumor activity in various preclinical cancer models and has shown promise in attenuating aortic root growth in murine models of Marfan syndrome [1].